5-(Piperidin-1-YL)pyridin-2-amine

Catalog No.
S683700
CAS No.
94924-94-4
M.F
C10H15N3
M. Wt
177.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(Piperidin-1-YL)pyridin-2-amine

CAS Number

94924-94-4

Product Name

5-(Piperidin-1-YL)pyridin-2-amine

IUPAC Name

5-piperidin-1-ylpyridin-2-amine

Molecular Formula

C10H15N3

Molecular Weight

177.25 g/mol

InChI

InChI=1S/C10H15N3/c11-10-5-4-9(8-12-10)13-6-2-1-3-7-13/h4-5,8H,1-3,6-7H2,(H2,11,12)

InChI Key

NEUQZUUDMLYGQM-UHFFFAOYSA-N

SMILES

C1CCN(CC1)C2=CN=C(C=C2)N

Canonical SMILES

C1CCN(CC1)C2=CN=C(C=C2)N

The exact mass of the compound 5-(Piperidin-1-YL)pyridin-2-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

5-(Piperidin-1-YL)pyridin-2-amine (CAS 94924-94-4) is a highly specialized aminopyridine building block featuring a fully saturated, lipophilic piperidine ring at the 5-position. In pharmaceutical and agrochemical procurement, it is primarily sourced as a rigid, pre-functionalized scaffold for the synthesis of advanced kinase (e.g., TYK2) and protease (e.g., Cathepsin C) inhibitors [1][2]. The compound offers a unique combination of a reactive primary amine for chemoselective coupling—such as Buchwald-Hartwig aminations or amide bond formations—and a chemically inert, sterically demanding piperidine ring that optimally occupies hydrophobic binding pockets. Its high purity and predictable reactivity make it a preferred starting material over the multi-step, in-house functionalization of simpler pyridines, directly accelerating discovery timelines.

Substituting 5-(Piperidin-1-YL)pyridin-2-amine with closely related analogs fundamentally alters both synthetic efficiency and downstream biological performance. Using 5-(piperazin-1-yl)pyridin-2-amine introduces a reactive secondary amine that necessitates additional Boc- or Cbz-protection steps, decreasing overall yield and increasing process complexity [1]. Conversely, employing acyclic analogs like 5-(dimethylamino)pyridin-2-amine fails to provide the necessary conformational restriction, resulting in significant entropic penalties upon target binding and a documented drop in potency [1]. Furthermore, attempting to build the piperidine ring onto a generic 2-aminopyridine core late in the synthesis often leads to poor regioselectivity and low conversion rates. Therefore, procuring the precisely functionalized 5-(piperidin-1-yl) variant is essential for maintaining streamlined manufacturing and achieving optimal target affinity.

Chemoselective Synthesis Efficiency

The target compound contains a fully saturated, non-nucleophilic piperidine ring, allowing direct, single-step coupling at the 2-amino position without side reactions. In contrast, utilizing the closely related 5-(piperazin-1-yl)pyridin-2-amine requires a minimum of two additional synthetic steps (protection and deprotection) to prevent competitive bis-alkylation at the secondary amine [1].

Evidence DimensionSynthetic Steps Required for Selective Coupling
Target Compound Data1 step (direct coupling)
Comparator Or Baseline5-(Piperazin-1-yl)pyridin-2-amine (3 steps: protect, couple, deprotect)
Quantified DifferenceElimination of 2 synthetic steps
ConditionsStandard Buchwald-Hartwig or SNAr library synthesis

Procuring the piperidine building block eliminates non-value-added protection steps, directly reducing reagent costs and accelerating library synthesis timelines.

Target Affinity Enhancement via Cyclic Constraint

Incorporation of the cyclic piperidine moiety into inhibitor scaffolds yields up to a 5-fold increase in inhibitory potency compared to acyclic baseline compounds. In Cathepsin C inhibition models, replacing an acyclic dimethylamino group with a cyclic amine (such as piperidine or pyrrolidine) significantly improved the IC50 by optimizing steric fit and reducing the entropic penalty upon binding [1].

Evidence DimensionInhibitory Potency (IC50)
Target Compound DataEnhanced nanomolar potency (cyclic constraint)
Comparator Or BaselineDimethylamino analog (acyclic baseline)
Quantified Difference5-fold increase in potency
ConditionsIn vitro Cathepsin C enzymatic assay

Buyers developing targeted inhibitors must select the cyclic piperidine scaffold to maximize hydrophobic pocket occupancy and achieve necessary nanomolar potency.

Lipophilicity and Metabolic Stability Tuning

The 6-membered piperidine ring provides a distinct steric volume and a higher calculated logP contribution compared to the 5-membered pyrrolidine analog. While both cyclic amines offer similar in vitro potency, the specific lipophilicity and steric bulk of the piperidine ring systematically alter hepatic microsomal clearance rates and membrane permeability, providing a crucial lever for pharmacokinetic optimization [1].

Evidence DimensionStructural Lipophilicity Contribution
Target Compound Data6-membered ring (higher logP, distinct clearance profile)
Comparator Or Baseline5-(Pyrrolidin-1-yl)pyridin-2-amine (5-membered ring, lower logP)
Quantified DifferenceDifferentiated logP and metabolic clearance rates
ConditionsIn vivo pharmacokinetic profiling and microsomal stability assays

Access to the specific piperidine analog is critical for medicinal chemists needing to fine-tune the pharmacokinetic properties and half-life of lead compounds during late-stage optimization.

Synthesis of Cathepsin C Inhibitors

Used as a core building block where the piperidine ring is essential for occupying the S1 hydrophobic pocket, leading to potent irreversible inhibitors for neutrophil-associated inflammatory diseases [1].

Development of TYK2 and Related Kinase Inhibitors

Procured as a starting material to construct hinge-binding motifs, where the 2-amino group forms critical hydrogen bonds and the piperidine ring engages solvent-exposed regions to enhance binding affinity [2].

High-Throughput Screening Library Construction

Selected for its lack of interfering reactive groups (unlike piperazine analogs), making it an ideal, plug-and-play reagent for automated Buchwald-Hartwig or SNAr parallel synthesis without the need for protecting group chemistry [1].

XLogP3

1.5

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

5-piperidin-1-ylpyridin-2-amine

Dates

Last modified: 08-15-2023

Explore Compound Types